![molecular formula C21H24N4O3 B213813 methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as MTB or Adamantyltriazolobenzoate and has been studied for various applications in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of MTB involves the inhibition of the protease enzyme. MTB binds to the active site of the protease enzyme, preventing it from cleaving specific peptide bonds. This inhibition leads to the disruption of cellular processes that rely on the protease enzyme, leading to potential therapeutic effects.
Biochemical and Physiological Effects
MTB has been shown to have various biochemical and physiological effects. Inhibition of the protease enzyme has been shown to have potential therapeutic effects in diseases such as HIV, cancer, and Alzheimer's disease. Additionally, MTB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MTB for lab experiments is its high purity and yield. The synthesis of MTB has been optimized to increase yield and purity, making it a viable compound for scientific research. Additionally, MTB has been shown to have low toxicity, making it a safe compound to work with in lab experiments. One of the limitations of MTB is its limited solubility in water, making it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of MTB. One potential direction is the study of MTB as a potential therapeutic agent for diseases such as HIV, cancer, and Alzheimer's disease. Additionally, the study of MTB as an anti-inflammatory agent could lead to potential therapeutic applications in inflammatory diseases. Further optimization of the synthesis of MTB could also lead to increased yield and purity, making it a more viable compound for scientific research.
Conclusion
In conclusion, MTB is a synthetic compound that has gained significant attention in scientific research. The synthesis of MTB involves a multi-step process that requires specific reagents and conditions. MTB has been studied for various applications in the field of medicinal chemistry, including as a protease inhibitor. The mechanism of action of MTB involves the inhibition of the protease enzyme, leading to potential therapeutic effects. MTB has been shown to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. While there are limitations to working with MTB in lab experiments, further research and optimization of the synthesis of MTB could lead to increased yield and purity, making it a more viable compound for scientific research.
Métodos De Síntesis
The synthesis of MTB involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-adamantylamine with ethyl chloroformate to form 1-adamantyl carbamate. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the triazole carbamate. The final step involves the reaction of the triazole carbamate with methyl 3-aminobenzoate to form MTB. The synthesis of MTB has been optimized to increase yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
MTB has been studied for various applications in the field of medicinal chemistry. One of the primary applications of MTB is as a protease inhibitor. MTB has been shown to inhibit the activity of the protease enzyme, which is involved in various cellular processes. This inhibition has been studied for potential therapeutic applications in diseases such as HIV, cancer, and Alzheimer's disease.
Propiedades
Nombre del producto |
methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate |
|---|---|
Fórmula molecular |
C21H24N4O3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl 3-[[3-(1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H24N4O3/c1-28-18(26)16-3-2-4-17(6-16)24-19(27)20-7-14-5-15(8-20)10-21(9-14,11-20)25-13-22-12-23-25/h2-4,6,12-15H,5,7-11H2,1H3,(H,24,27) |
Clave InChI |
GKOLRBUJMBAZEK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



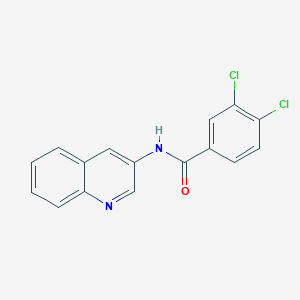
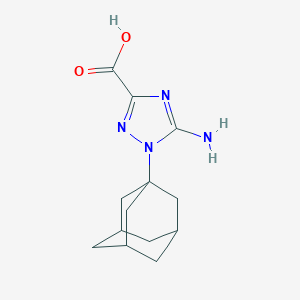
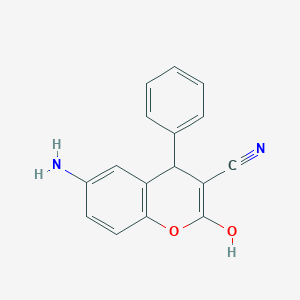
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
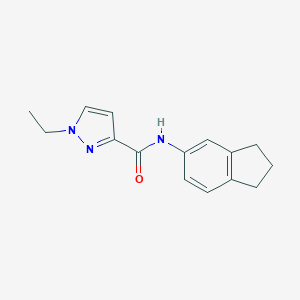
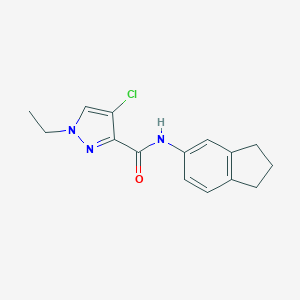
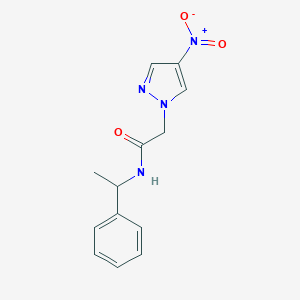
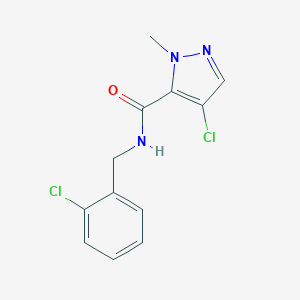
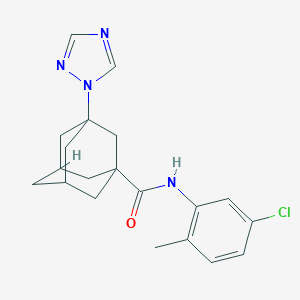
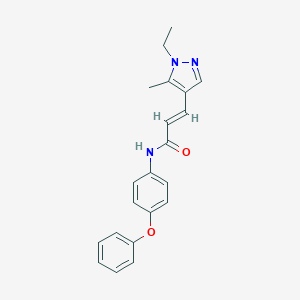
![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)